molecular formula C16H22BrNO3 B3174701 tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate CAS No. 954237-86-6

tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate

Cat. No. B3174701
CAS RN: 954237-86-6
M. Wt: 356.25 g/mol
InChI Key: INARVAZLKCVFQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate” consists of a pyrrolidine ring attached to a tert-butyl group through a carboxylate linkage. The pyrrolidine ring is also attached to a bromophenoxy group through a methylene bridge.

Scientific Research Applications

Synthetic Applications and Chemical Properties

One study discusses the use of related tert-butyl compounds in the synthesis of N-heterocycles, highlighting the versatility of tert-butyl-based reagents in creating structurally diverse piperidines, pyrrolidines, and azetidines, which are crucial motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020). This underscores the importance of tert-butyl compounds in medicinal chemistry for designing novel bioactive molecules.

Environmental Impact and Degradation

Research on tert-butyl compounds, including methyl tert-butyl ether (MTBE), reveals their widespread presence in environmental matrices and concerns regarding their persistence and toxicity. Studies have found MTBE in indoor dust, outdoor air particulates, sea sediment, and river water, indicating the environmental mobility and persistence of tert-butyl derivatives. The environmental behavior of such compounds is critical for understanding their fate and impacts on human health and ecosystems (Liu & Mabury, 2020).

Biodegradation and Fate in the Environment

The biodegradation of tert-butyl derivatives, specifically ethyl tert-butyl ether (ETBE), in soil and groundwater has been extensively reviewed, providing insights into the microbial degradation pathways and the potential for natural attenuation of these compounds. The identification of microorganisms capable of degrading ETBE under aerobic conditions, along with the description of metabolic pathways, is crucial for developing strategies for the bioremediation of contaminated sites (Thornton et al., 2020).

Applications in Drug Discovery

The pyrrolidine ring, a core structure in tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate, is widely utilized in drug discovery due to its ability to enhance the pharmacokinetic properties of pharmaceutical agents. A review highlights the significance of the pyrrolidine scaffold in generating novel biologically active compounds, emphasizing its role in medicinal chemistry for the development of treatments for various diseases (Li Petri et al., 2021).

Future Directions

The future directions for “tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate” could involve its use as an intermediate in the synthesis of other organic compounds. It could also be used in life science related research .

Mechanism of Action

Target of Action

Tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that serves as a useful building block in the synthesis of several novel organic compounds. It’s closely related to tert-Butyl (S)-3-(4-Bromophenyl)piperidine-1-carboxylate, which is an intermediate of Niraparib . Niraparib is a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . Therefore, it’s reasonable to infer that the primary target of this compound could be the PARP enzyme.

Biochemical Pathways

The compound likely affects the DNA repair pathway, specifically the base excision repair pathway where PARP plays a crucial role By inhibiting PARP, the compound prevents the repair of single-strand DNA breaksIn BRCA-1 and -2 mutant tumors, the homologous recombination repair pathway is defective, making the cells highly dependent on PARP-mediated repair .

Result of Action

The inhibition of PARP leads to the accumulation of DNA damage in cells, particularly in cancer cells with defective DNA repair pathways . This results in cell death, thereby reducing the growth and proliferation of cancer cells.

properties

IUPAC Name

tert-butyl 3-[(4-bromophenoxy)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-8-12(10-18)11-20-14-6-4-13(17)5-7-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INARVAZLKCVFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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